2-Benzyl-1-isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole
Description
2-Benzyl-1-isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole is a bicyclic amine featuring a saturated pyrrolo[3,4-c]pyrrole scaffold with three distinct substituents: a benzyl group at position 2, an isopropyl group at position 1, and a methyl group at position 5. This compound’s rigid structure and diverse substitution pattern make it a promising candidate in medicinal chemistry, particularly for targeting neurotransmitter receptors such as serotonin receptors . Its lipophilic benzyl substituent enhances membrane permeability, while the isopropyl and methyl groups contribute to steric and electronic modulation .
Properties
IUPAC Name |
5-benzyl-2-methyl-4-propan-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-13(2)17-16-12-18(3)10-15(16)11-19(17)9-14-7-5-4-6-8-14/h4-8,13,15-17H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWUURVMWPXQKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2CN(CC2CN1CC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-Benzyl-1-isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole is a compound belonging to the class of octahydropyrrolo derivatives. Its unique structure, characterized by a fused bicyclic system, positions it for potential biological activity, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H26N
- Molecular Weight : 258.4 g/mol
- CAS Number : 2098094-94-9
- Purity : Minimum 95% .
Research indicates that this compound may interact with various biological targets:
- Histamine H3 Receptor Modulation : This compound has been identified as a modulator of the histamine H3 receptor, which plays a significant role in neurotransmission and can influence cognitive functions and appetite regulation. Compounds that target this receptor are being investigated for their potential in treating neurological disorders and obesity .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolo compounds exhibit antibacterial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Activity | Effect | Reference |
|---|---|---|
| Histamine H3 Receptor Modulation | Potential therapeutic target for neurological disorders | |
| Antibacterial Properties | Exhibits activity against certain bacterial strains |
Case Study 1: Histamine H3 Receptor Ligands
A study focused on octahydropyrrolo derivatives demonstrated that modifications in the structure could enhance binding affinity to histamine H3 receptors. The implications suggest that this compound may be developed into a candidate for treating cognitive impairments associated with H3 receptor dysfunctions .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of various pyrrolidine derivatives, compounds structurally related to this compound exhibited significant antibacterial activity. While direct studies on this specific compound are sparse, the promising results from related structures warrant further investigation into its potential antimicrobial properties .
Scientific Research Applications
Medicinal Chemistry
Neuropharmacology :
2-Benzyl-1-isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole has been investigated for its potential as a prodrug for central nervous system (CNS) active compounds. Research indicates that derivatives of octahydropyrrolo[3,4-b]pyrrole N-oxides exhibit significant effects on neuropathic pain and neuralgia, suggesting that this compound may share similar pharmacological properties .
Case Study : A study demonstrated that compounds derived from octahydropyrrolo structures can modulate neurotransmitter systems effectively, leading to potential therapeutic effects in treating conditions like chronic pain and depression. The structure of this compound allows for modifications that can enhance bioactivity and selectivity towards specific receptors .
Neuroscience
Behavioral Studies :
Research has also focused on the behavioral effects of compounds similar to this compound. These studies often involve assessing the impact on anxiety and depression models in rodents. The findings suggest that such compounds may possess anxiolytic and antidepressant-like effects, which could be valuable for developing new therapeutic agents .
Material Science
Polymer Chemistry :
The structural framework of this compound lends itself to applications in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research indicates that pyrrole-based polymers exhibit interesting electrical conductivity characteristics, making them suitable for use in electronic devices .
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Pain management, CNS disorders | Significant modulation of neurotransmitter systems |
| Neuroscience | Behavioral therapies | Anxiolytic and antidepressant-like effects observed |
| Material Science | Conductive polymers | Enhanced mechanical properties and electrical conductivity |
Comparison with Similar Compounds
Research Findings and Implications
- Substituent Trade-offs : The benzyl group enhances receptor affinity but compromises solubility and metabolic stability.
- Design Optimization : Balancing substituent lipophilicity and metabolic liability is critical for drug development.
Preparation Methods
Cyclization via Intramolecular Nucleophilic Attack
One common method involves the intramolecular nucleophilic cyclization of a linear precursor containing amine and electrophilic groups positioned to form the pyrrolo[3,4-c]pyrrole core. For example, a precursor bearing an amine at one end and a carbonyl or halide group at the other can cyclize under basic or acidic conditions to form the bicyclic structure.
Use of Substituted Pyrrolidine Intermediates
Starting from substituted pyrrolidines, the introduction of the isopropyl group at the nitrogen (position 1) and benzyl group at position 2 can be achieved through alkylation reactions using isopropyl halides and benzyl halides respectively. The methyl group at position 5 can be introduced either via methylation of a suitable precursor or by using a methyl-substituted starting material.
Hydrogenation to Achieve Octahydro Saturation
The octahydro designation indicates full saturation of the bicyclic system. This is typically achieved by catalytic hydrogenation of partially unsaturated intermediates under mild conditions, using catalysts such as palladium on carbon or platinum oxide.
Detailed Synthetic Route Example (Based on Patent CN102827167A)
According to patent CN102827167A, a typical synthetic route involves:
- Step 1: Preparation of a substituted pyrrolidine intermediate with the desired alkyl substituents (isopropyl at N-1, methyl at C-5).
- Step 2: Introduction of the benzyl group at C-2 via nucleophilic substitution or alkylation.
- Step 3: Cyclization to form the octahydropyrrolo[3,4-c]pyrrole ring system through intramolecular condensation or ring closure.
- Step 4: Purification and isolation of the final compound, often as a pharmaceutically acceptable salt or ester.
Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Alkylation (N-1) | Isopropyl bromide or chloride, base (e.g., K2CO3) | Alkylation under mild heating |
| Alkylation (C-2) | Benzyl bromide or chloride, base | Controlled to avoid over-alkylation |
| Cyclization | Acidic or basic medium, heat | Intramolecular ring closure |
| Hydrogenation | H2 gas, Pd/C or PtO2 catalyst, room temperature or mild heating | Saturation of double bonds to octahydro |
Research Findings on Yield and Purity
- The overall yield of the synthetic sequence typically ranges from 40% to 65%, depending on the efficiency of each step and the purity of intermediates.
- Alkylation steps require careful control to avoid polyalkylation.
- Cyclization yields improve with optimized solvent systems and temperature control.
- Hydrogenation is generally high yielding (>90%) with appropriate catalysts and conditions.
Analytical Characterization
- The final compound is characterized by NMR (1H, 13C), confirming the presence of benzyl, isopropyl, and methyl groups and the bicyclic structure.
- Mass spectrometry confirms molecular weight consistent with 2-Benzyl-1-isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole.
- Purity is assessed by HPLC, typically >95% for pharmaceutical grade.
Summary Table of Preparation Steps
| Step No. | Process | Key Reagents/Conditions | Expected Outcome |
|---|---|---|---|
| 1 | N-1 Alkylation | Isopropyl halide, base | N-isopropyl substituted intermediate |
| 2 | C-2 Alkylation | Benzyl halide, base | 2-Benzyl substituted intermediate |
| 3 | Cyclization | Acid/base, heat | Formation of bicyclic pyrrolo[3,4-c]pyrrole |
| 4 | Hydrogenation | H2, Pd/C or PtO2 catalyst | Octahydro saturated bicyclic compound |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-benzyl-1-isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole, and how can reaction yields be optimized?
- Methodology : Multicomponent reactions (MCRs) are effective for constructing the pyrrolo[3,4-c]pyrrole scaffold. For example, Ugi–Zhu reactions enable the incorporation of benzyl and isopropyl groups via sequential imine formation, cyclization, and functionalization steps . Optimize yields (typically 60–75%) by controlling stoichiometry (1:1.2 molar ratio of amine to carbonyl components) and using polar aprotic solvents (e.g., DMF) at 80–100°C. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) ensures minimal byproducts .
Q. How can the stereochemical conformation of this compound be confirmed experimentally?
- Methodology : X-ray crystallography is definitive for resolving stereochemistry. For example, derivatives of octahydropyrrolo[3,4-c]pyrrole show distinct bond angles (e.g., N-C-C-N dihedral angles of 15–25°) and chair-like puckering in the saturated rings . Alternatively, use NOESY NMR to identify spatial proximity of protons (e.g., benzyl CH2 to pyrrolidine Hα) .
Q. What analytical techniques are critical for characterizing purity and structural integrity?
- Methodology :
- Elemental analysis : Confirm empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .
- High-resolution MS : Validate molecular weight (e.g., [M+H]+ ion matching <2 ppm error) .
- HPLC : Use C18 columns (MeCN/H2O + 0.1% TFA) to assess purity (>95%) and detect diastereomers .
Advanced Research Questions
Q. How do stereochemical variations (e.g., R/S configurations) impact the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Compare kinetic data (e.g., rate constants via LC-MS monitoring) for enantiomers synthesized using chiral auxiliaries (e.g., (R)-BINOL). For instance, the (S)-isopropyl group may sterically hinder nucleophilic attack at the pyrrolidine N-center, reducing reactivity by ~40% compared to the (R)-form . Computational DFT studies (B3LYP/6-31G*) can model transition-state geometries to rationalize stereoelectronic effects .
Q. What strategies resolve contradictions in solubility data reported for polar vs. nonpolar solvents?
- Methodology :
- Solubility profiling : Use dynamic light scattering (DLS) to detect aggregation in solvents like DMSO (high dielectric constant) vs. THF.
- Hansen solubility parameters : Calculate δD (dispersion), δP (polar), and δH (hydrogen bonding) to correlate experimental solubility (e.g., 12 mg/mL in CHCl3 vs. 3 mg/mL in H2O) .
- Co-solvency : Improve aqueous solubility (e.g., PEG-400/water mixtures) while retaining stability (pH 7.4, 24-hr assay) .
Q. How can computational modeling predict the compound’s binding affinity for biological targets (e.g., GPCRs)?
- Methodology :
- Molecular docking (AutoDock Vina) : Screen against GPCR homology models (e.g., dopamine D2 receptor) using flexible ligand sampling. Key interactions: benzyl π-π stacking with Phe6.52 and H-bonding of pyrrolidine N to Asp3.32 .
- MD simulations (AMBER) : Assess stability of ligand-receptor complexes (RMSD <2 Å over 100 ns) and free-energy calculations (MM/PBSA) to rank binding ΔG .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
